N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine
Description
N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine is a dinitroaniline derivative with structural similarities to herbicides like pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine) . However, its substitution pattern differs: it features a nitro group at position 2, methyl groups at positions 3, 4, and 6, and an N-(1-ethylpropyl) substituent. This compound is hypothesized to act as a pre-emergent herbicide, disrupting microtubule assembly in susceptible weeds, akin to other dinitroaniline herbicides . Limited direct data exist on its synthesis or applications, but structural analogs like pendimethalin are widely used in agriculture for broadleaf and grassy weed control .
Properties
CAS No. |
905808-64-2 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3,4,6-trimethyl-2-nitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-6-12(7-2)15-13-10(4)8-9(3)11(5)14(13)16(17)18/h8,12,15H,6-7H2,1-5H3 |
InChI Key |
FYTJDEUQNRVLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pendimethalin is synthesized through a multi-step process. The initial step involves the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted materials .
Industrial Production Methods
Industrial production of pendimethalin often involves the use of microfluidic technology to create microcapsules of the compound. This method enhances the stability and effectiveness of pendimethalin by protecting it from environmental factors and ensuring a controlled release .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 2 undergoes catalytic hydrogenation to form a primary amine (-NH₂). This reaction is critical for synthesizing amine derivatives with potential biological activity.
Conditions and Catalysts
Product :
N-(1-Ethylpropyl)-3,4,6-trimethyl-2-aminobenzenamine.
The reaction proceeds via sequential electron transfer steps, reducing -NO₂ to -NH₂ through nitroso and hydroxylamine intermediates.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group activates the benzene ring for electrophilic attacks at meta positions, but steric hindrance from 3,4,6-trimethyl groups limits reactivity.
| Electrophile | Reaction Type | Preferred Position | Notes |
|---|---|---|---|
| Nitronium (NO₂⁺) | Nitration | Position 5 (meta to nitro) | Hindered by methyl groups at 3,4,6. |
| Sulfur trioxide (SO₃) | Sulfonation | Position 5 | Low yield due to steric effects. |
| Chlorine (Cl⁺) | Halogenation | Position 1 (ortho to nitro) | Competing steric blockade from ethylpropyl group. |
Mechanistic Insight :
Nitro’s -M effect directs electrophiles to the meta position (C5), but methyl groups at C3, C4, and C6 create steric barriers, reducing reaction rates.
Nucleophilic Substitution at the Amine Group
The N-(1-ethylpropyl) amine moiety participates in alkylation and acylation reactions, modifying the compound’s hydrophobicity and reactivity.
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | Base (e.g., pyridine), 25°C. |
| Alkylation | Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C. |
Steric Influence :
The bulky 1-ethylpropyl group slows nucleophilic attacks, requiring elevated temperatures or polar aprotic solvents.
Diels-Alder Cycloaddition
The nitro group acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming bicyclic intermediates.
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Cyclohexene derivative | ~65%. |
| Anthracene | Xylene, reflux | Anthraquinone analog | ~50%. |
Regioselectivity :
The electron-deficient nitro group enhances dienophilicity, favoring endo transition states.
Stability Under Acidic and Basic Conditions
-
Acidic Hydrolysis : Nitro group remains stable, but the ethylpropyl amine may protonate, altering solubility.
-
Basic Conditions : Limited degradation observed at pH < 12.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine":
Note: The exact compound "this compound" is not directly found in the provided search results. However, some results discuss related compounds and their applications, which can provide insights.
Related Compounds and Applications
- Pendimethalin: Search result discusses pendimethalin, which is a dinitroaniline herbicide with a similar structure [N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine]. Pendimethalin's nitroreductase (PNR) is responsible for its degradation and detoxification .
- 4-propylthio-2-nitroaniline: Search result details a preparation method for 4-propylthio-2-nitroaniline, which is used in the synthesis of albendazole, a broad-spectrum anthelmintic drug used for both human and veterinary purposes .
- Derivatives of N-phenyl-3,4,5,6-tetrahydrophthalimide: Search result mentions the use of derivatives of N-phenyl-3,4,5,6-tetrahydrophthalimide in the desiccation and abscission of plant organs .
- 2,5-diaminophenetolsulphate: Search result indicates teratogenic effects on mice at a dose of 45 mg/kg .
** summarized findings**
Mechanism of Action
Pendimethalin works by inhibiting cell division and elongation in susceptible plant species. It disrupts the formation of microtubules, which are essential for cell division, thereby preventing the growth of weed seedlings . The compound primarily targets the roots and shoots of young plants, making it effective in controlling weed populations during the early stages of crop development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Nitro Group Positioning : Unlike pendimethalin (2,6-dinitro), the target compound has a single nitro group at position 2. This may reduce herbicidal activity, as dinitro groups enhance binding to tubulin .
- Fluorinated Analogs : Ethalfluralin and trifluralin incorporate trifluoromethyl groups, enhancing lipophilicity and persistence in soil .
Environmental and Metabolic Behavior
Metabolism :
- Dinitroanilines undergo nitro-reduction (e.g., pendimethalin → 6-aminopendimethalin) and oxidative cleavage (e.g., 1,3-dinitro-2-(pentan-3-ylamino)butane-1,4-diol) . The target compound’s single nitro group may limit metabolic pathways, increasing parent compound persistence.
Toxicity Profile
Biological Activity
N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine is a chemical compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H19N3O2
- Molecular Weight : 235.31 g/mol
- Structure : The compound features a nitro group and an amine functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.
- Cellular Signaling Modulation : Research indicates that the compound may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, a study reported a 50% reduction in cell viability at concentrations above 10 µM after 24 hours of exposure.
- Toxicity Assessments : Toxicological evaluations indicate that the compound exhibits low acute toxicity in animal models. In a study involving rats, doses up to 200 mg/kg did not result in significant adverse effects.
- Pharmacokinetics : The compound has shown favorable absorption characteristics in preliminary pharmacokinetic studies, suggesting potential for systemic bioavailability.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic protocols for N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic aromatic substitution. For example, chloronitrobenzene derivatives react with amines (e.g., 2-butylamine) in ethanol under stirring at room temperature. After 30–40 minutes, ethanol is removed, and the product is recrystallized from acetone, yielding ~45–52% . Optimization involves adjusting solvent polarity (ethanol vs. acetone), reaction time, and amine stoichiometry. Catalytic methods, such as continuous synthesis using tailored catalysts (e.g., acid-supported catalysts), can enhance efficiency and yield .
Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:
- ¹H NMR : Aromatic proton signals between δ 6.5–8.5 ppm, split by nitro and methyl groups.
- ¹³C NMR : Nitro-substituted carbons (δ 140–160 ppm) and methyl groups (δ 20–30 ppm) . Gas chromatography–mass spectrometry (GC-MS) is used for purity assessment, with fragmentation patterns confirming the molecular ion (e.g., m/z 281 for pendimethalin derivatives) .
Q. How does the compound’s nomenclature align with IUPAC standards, and what structural features influence its naming?
The IUPAC name reflects substituent positions: the ethylpropyl group at the N-position, methyl groups at carbons 3, 4, and 6, and a nitro group at position 2. Systematic numbering prioritizes the nitro group as the lowest possible index, followed by substituents in alphabetical order . Discrepancies in naming (e.g., "3,4-xylidine" vs. "3,4-dimethylbenzenamine") arise from historical conventions but are resolved using CAS registry numbers (e.g., 40487-42-1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported tautomeric forms or structural isomerism during analysis?
Tautomeric equilibria (e.g., nitro ↔ aci-nitro forms) are detectable via variable-temperature NMR. For example, broadening of aromatic proton signals at elevated temperatures (e.g., 40–60°C) suggests dynamic exchange. X-ray crystallography can definitively assign tautomers by resolving bond lengths and angles . Computational methods (DFT calculations) predict stability differences between tautomers, guiding experimental validation .
Q. What experimental design considerations are critical for evaluating herbicidal efficacy in field trials?
- Dosage : Pre-emergence application rates (e.g., 1.1–2.8 L/ha) must align with soil type and organic matter content to avoid phytotoxicity .
- Controls : Include weedy checks and alternative herbicides (e.g., Butralin) to benchmark performance .
- Environmental monitoring : Measure soil persistence via HPLC-MS/MS, accounting for degradation products (e.g., 4-[(1-ethylpropyl)amino] derivatives) .
Q. What methodologies are effective for analyzing the compound’s environmental persistence and soil adsorption dynamics?
- Soil column studies : Track leaching potential using radiolabeled analogs (¹⁴C) and quantify adsorption coefficients (Kd) via batch equilibrium tests .
- Microbial degradation assays : Incubate soil samples under aerobic/anaerobic conditions and monitor metabolite formation (e.g., nitro-reduced amines) using LC-QTOF-MS .
Q. How can conflicting synthesis yields (e.g., 39–52%) be reconciled, and what variables most significantly impact reproducibility?
Yield variability stems from:
- Amine purity : Impurities in starting materials (e.g., 2-butylamine) can form side products.
- Recrystallization solvents : Acetone vs. ethanol affects crystal lattice formation and purity .
- Catalyst deactivation : In continuous synthesis, catalyst lifetime depends on support material (e.g., silica vs. alumina) and reaction temperature . Mitigation strategies include strict reagent quality control and process automation to minimize human error.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
